molecular formula C12H16N2O2 B1427625 4-Methyl-3-(morpholine-4-carbonyl)aniline CAS No. 936210-51-4

4-Methyl-3-(morpholine-4-carbonyl)aniline

Cat. No.: B1427625
CAS No.: 936210-51-4
M. Wt: 220.27 g/mol
InChI Key: XMGSXDJSRGQATH-UHFFFAOYSA-N
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Description

4-Methyl-3-(morpholine-4-carbonyl)aniline is an organic compound that features a morpholine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(morpholine-4-carbonyl)aniline typically involves the reaction of 4-methyl-3-nitroaniline with morpholine in the presence of a suitable catalyst. The nitro group is first reduced to an amine, followed by acylation with morpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(morpholine-4-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine using hydrogenation or metal-acid reduction.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Methyl-3-(morpholine-4-carbonyl)benzoic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-3-(morpholine-4-carbonyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound’s unique structure makes it useful in the development of polymers and advanced materials with specific electronic and mechanical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(piperidine-4-carbonyl)aniline
  • 4-Methyl-3-(pyrrolidine-4-carbonyl)aniline
  • 4-Methyl-3-(piperazine-4-carbonyl)aniline

Uniqueness

4-Methyl-3-(morpholine-4-carbonyl)aniline is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(5-amino-2-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGSXDJSRGQATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241434
Record name (5-Amino-2-methylphenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936210-51-4
Record name (5-Amino-2-methylphenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936210-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Amino-2-methylphenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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